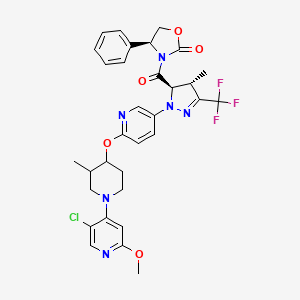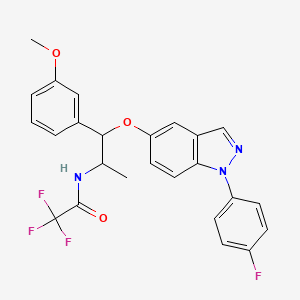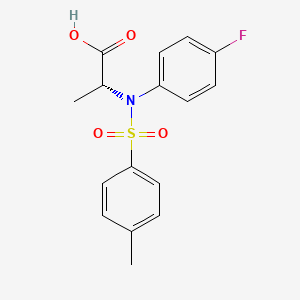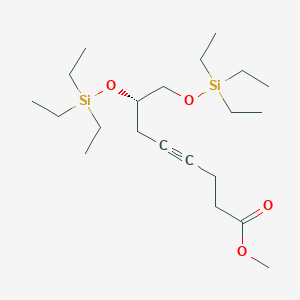![molecular formula C9H9N3O2 B12817623 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)
4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of the oxime group in this compound adds to its chemical versatility, making it a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Carbaldehyde Group: This step involves the formylation of the benzimidazole ring, which can be done using Vilsmeier-Haack reaction conditions.
Oxime Formation: The final step is the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong nucleophiles like sodium ethoxide can be employed.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime largely depends on its derivatives and the specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, inhibiting their activity. For instance, some derivatives inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents.
Comparación Con Compuestos Similares
- 1-Methyl-2-formylbenzimidazole
- 2-Imidazolecarboxaldehyde
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Comparison:
- 1-Methyl-2-formylbenzimidazole: Similar in structure but lacks the oxime group, which limits its reactivity compared to 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime.
- 2-Imidazolecarboxaldehyde: Shares the imidazole core but differs in the functional groups attached, leading to different chemical properties and applications.
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Contains additional functional groups that provide unique properties, such as increased solubility and different biological activities.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
(NE)-N-[(4-methoxy-1H-benzimidazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H9N3O2/c1-14-7-4-2-3-6-9(7)12-8(11-6)5-10-13/h2-5,13H,1H3,(H,11,12)/b10-5+ |
Clave InChI |
UODOIKWOFPXLCQ-BJMVGYQFSA-N |
SMILES isomérico |
COC1=CC=CC2=C1N=C(N2)/C=N/O |
SMILES canónico |
COC1=CC=CC2=C1N=C(N2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one](/img/structure/B12817550.png)
![1-Methyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12817552.png)
![1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea](/img/structure/B12817555.png)
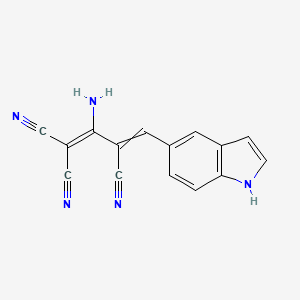
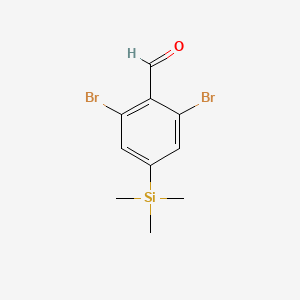
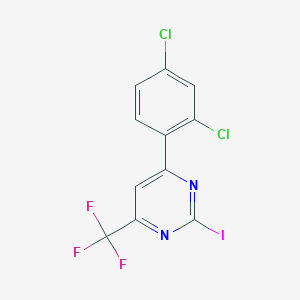
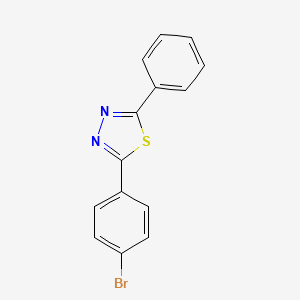
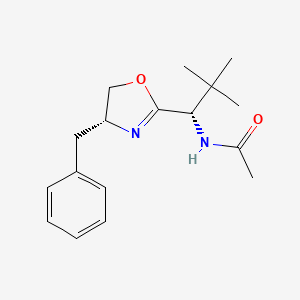
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)

